

## A Comparative Analysis of Tafamidis and Other Emerging Therapies for Transthyretin Amyloidosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tafamidis |           |
| Cat. No.:            | B1682582  | Get Quote |

A deep dive into the clinical trial outcomes of **Tafamidis** versus Patisiran, Inotersen, Vutrisiran, and Acoramidis reveals a shifting landscape in the management of Transthyretin Amyloidosis (ATTR), a rare and life-threatening disease. This guide provides a comprehensive comparison of these therapies, focusing on their clinical efficacy, safety profiles, and the methodologies of their pivotal clinical trials.

Transthyretin amyloidosis (ATTR) is a progressive condition characterized by the misfolding and aggregation of transthyretin (TTR) protein, leading to the formation of amyloid fibrils that deposit in various organs, primarily the heart and nerves. For years, treatment options were limited, but the approval of **Tafamidis** marked a significant turning point. Now, a new wave of therapies, including RNA interference (RNAi) agents and other TTR stabilizers, is further revolutionizing patient care. This report offers an objective comparison of the clinical trial data for these treatments to inform researchers, scientists, and drug development professionals.

#### Mechanism of Action: Stabilizers vs. Silencers

The therapeutic strategies for ATTR primarily fall into two categories: TTR stabilizers and TTR silencers.

• TTR Stabilizers (**Tafamidis** and Acoramidis): These small molecules bind to the TTR tetramer, preventing it from dissociating into monomers—the rate-limiting step in amyloid



fibril formation. By stabilizing the native structure of the TTR protein, these drugs reduce the production of amyloidogenic intermediates.[1][2][3][4]

 TTR Silencers (Patisiran, Inotersen, and Vutrisiran): These therapies utilize RNA-based mechanisms to inhibit the synthesis of TTR protein in the liver, thereby reducing the overall concentration of circulating TTR available for misfolding and aggregation. Patisiran and Vutrisiran are small interfering RNA (siRNA) therapeutics, while Inotersen is an antisense oligonucleotide (ASO).



Click to download full resolution via product page

Figure 1: Mechanisms of action for TTR stabilizers and silencers in ATTR.



# Clinical Trial Outcomes: A Head-to-Head Comparison

The efficacy and safety of these therapies have been evaluated in several key clinical trials. The following tables summarize the primary outcomes related to mortality and cardiovascular hospitalizations.

#### **Tafamidis (ATTR-ACT Study)**

The **Tafamidis** in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) was a pivotal Phase 3 study that established the efficacy of **Tafamidis** in patients with ATTR-CM.[5][6][7]

| Outcome                                                           | Tafamidis (Pooled<br>20mg and 80mg) | Placebo        | p-value |
|-------------------------------------------------------------------|-------------------------------------|----------------|---------|
| All-Cause Mortality (at 30 months)                                | 29.5% (78/264)                      | 42.9% (76/177) | 0.0259  |
| Cardiovascular-<br>Related<br>Hospitalizations (Rate<br>per year) | 0.48                                | 0.70           | <0.0001 |

Table 1: Key outcomes from the ATTR-ACT trial for **Tafamidis**.[8][9]

#### Patisiran (APOLLO-B Study)

The APOLLO-B Phase 3 study evaluated the efficacy and safety of Patisiran in patients with ATTR amyloidosis with cardiomyopathy.



| Outcome                                  | Patisiran    | Placebo      | Hazard Ratio (95%<br>CI) |
|------------------------------------------|--------------|--------------|--------------------------|
| All-Cause Mortality (at 12 months)       | 2.8% (5/181) | 4.5% (8/178) | 0.554 (0.281 to 1.094)   |
| Composite of All-<br>Cause Mortality and |              |              |                          |
| Frequency of All-                        |              |              | 0.004 (0.570 to 4.440)   |
| Cause Hospitalizations and               | -            | -            | 0.801 (0.573 to 1.118)   |
| Urgent Heart Failure                     |              |              |                          |
| Visits                                   |              |              |                          |

Table 2: Key outcomes from the APOLLO-B trial for Patisiran.[1][10][11] Note: The study was not powered for mortality and hospitalization endpoints.

#### **Vutrisiran (HELIOS-B Study)**

The HELIOS-B Phase 3 study assessed the efficacy and safety of Vutrisiran in patients with ATTR amyloidosis with cardiomyopathy.

| Outcome                                                                           | Vutrisiran | Placebo | Hazard Ratio<br>(95% CI) | p-value |
|-----------------------------------------------------------------------------------|------------|---------|--------------------------|---------|
| Composite of All-<br>Cause Mortality<br>and Recurrent<br>Cardiovascular<br>Events | -          | -       | 0.72 (0.56 to<br>0.93)   | 0.01    |
| All-Cause<br>Mortality (at 42<br>months)                                          | -          | -       | 0.65 (0.46 to<br>0.90)   | 0.01    |

Table 3: Key outcomes from the HELIOS-B trial for Vutrisiran.[3][11]



#### **Acoramidis (ATTRibute-CM Study)**

The ATTRibute-CM Phase 3 trial evaluated the efficacy and safety of Acoramidis in patients with ATTR-CM.

| Outcome                                                                               | Acoramidis | Placebo | Hazard Ratio<br>(95% CI) | p-value |
|---------------------------------------------------------------------------------------|------------|---------|--------------------------|---------|
| Composite of All-<br>Cause Mortality<br>or First<br>Cardiovascular<br>Hospitalization | 35.9%      | 50.5%   | 0.64 (0.50 to<br>0.83)   | 0.0008  |
| First Cardiovascular Hospitalization                                                  | 26.7%      | 42.6%   | 0.60 (0.45 to<br>0.80)   | 0.0005  |
| All-Cause<br>Mortality                                                                | 19.3%      | 25.7%   | 0.77 (0.54 to<br>1.10)   | 0.15    |

Table 4: Key outcomes from the ATTRibute-CM trial for Acoramidis.[2][7]

#### **Inotersen (NEURO-TTR Study)**

The NEURO-TTR Phase 3 study primarily focused on neurological endpoints in patients with hereditary ATTR polyneuropathy. While a sub-population had cardiomyopathy, the study was not designed to assess cardiovascular outcomes as primary endpoints. There were five deaths in the Inotersen arm and zero in the placebo arm, with four of the deaths in the treatment arm considered unrelated to the drug.[12][13]

## **Experimental Protocols: A Glimpse into the Methodologies**

The following provides a high-level overview of the experimental designs of the key clinical trials.





Click to download full resolution via product page

Figure 2: Simplified workflows of the pivotal clinical trials.

### ATTR-ACT (Tafamidis)[3][10][12][14]

• Study Design: A Phase 3, multicenter, international, double-blind, placebo-controlled, randomized, 3-arm study.



- Patient Population: 441 patients with wild-type or hereditary ATTR-CM.
- Intervention: Patients were randomized in a 2:1:2 ratio to receive Tafamidis 80 mg,
   Tafamidis 20 mg, or placebo daily for 30 months.
- Primary Endpoint: A hierarchical analysis of all-cause mortality and the frequency of cardiovascular-related hospitalizations.

#### APOLLO-B (Patisiran)[1][2][11][15][16]

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter, global study.
- Patient Population: 360 adult patients with ATTR amyloidosis (hereditary or wild-type) with cardiomyopathy.
- Intervention: Patients were randomized 1:1 to receive Patisiran 0.3 mg/kg or placebo intravenously every three weeks for a 12-month double-blind period.
- Primary Endpoint: Change from baseline in the 6-Minute Walk Test (6-MWT) at 12 months.

#### HELIOS-B (Vutrisiran)[4][5][8][9][13]

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.
- Patient Population: 655 patients with ATTR amyloidosis with cardiomyopathy.
- Intervention: Patients were randomized 1:1 to receive Vutrisiran 25 mg or placebo via subcutaneous injection once every 3 months for up to 36 months.
- Primary Endpoint: A composite of all-cause mortality and recurrent cardiovascular events.

### ATTRibute-CM (Acoramidis)[6][17][18][19][20]

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
- Patient Population: 632 patients with symptomatic ATTR-CM.



- Intervention: Patients were randomized in a 2:1 fashion to either Acoramidis HCl 800 mg twice daily or a matching placebo for 30 months.
- Primary Endpoint: A hierarchical analysis consisting of all-cause mortality, cumulative frequency of cardiovascular-related hospitalization, change from baseline in NT-proBNP, and change from baseline in 6-minute walk distance.

#### NEURO-TTR (Inotersen)[21][22][23][24][25]

- Study Design: A Phase 3 randomized, double-blind, placebo-controlled, international study.
- Patient Population: 172 patients with hereditary ATTR polyneuropathy.
- Intervention: Patients were randomized 2:1 to receive 300 mg of Inotersen or placebo via weekly subcutaneous injection for 15 months.
- Primary Endpoints: Change from baseline in the modified Neuropathy Impairment Score +7
  (mNIS+7) and the Norfolk Quality of Life Questionnaire-Diabetic Neuropathy (Norfolk QoL-DN).

#### Conclusion

The treatment paradigm for Transthyretin Amyloidosis has evolved significantly with the advent of TTR stabilizers and silencers. **Tafamidis**, as the first approved therapy for ATTR-CM, demonstrated a significant reduction in mortality and cardiovascular hospitalizations. The newer TTR stabilizer, Acoramidis, has also shown promising results in reducing a composite of mortality and cardiovascular hospitalizations. The TTR silencers, Patisiran and Vutrisiran, have shown efficacy in improving functional capacity and quality of life, with Vutrisiran also demonstrating a significant reduction in a composite of mortality and recurrent cardiovascular events. Inotersen has proven effective for the polyneuropathy associated with hereditary ATTR.

The choice of therapy will likely depend on a variety of factors including the specific ATTR phenotype (cardiomyopathy vs. polyneuropathy), disease severity, patient preference for oral versus injectable administration, and long-term safety and efficacy data. The ongoing research and development in this field continue to offer hope for improved outcomes for patients with this devastating disease. Future studies, including head-to-head comparisons and long-term



observational data, will be crucial in further defining the optimal treatment strategies for individuals with Transthyretin Amyloidosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. APOLLO-B: A Study to Evaluate Patisiran in Participants With Transthyretin Amyloidosis With Cardiomyopathy (ATTR Amyloidosis With Cardiomyopathy) [ctv.veeva.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/52969 [onderzoekmetmensen.nl]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Design and Rationale of the Phase 3 ATTR-ACT Clinical Trial (Tafamidis in Transthyretin Cardiomyopathy Clinical Trial) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HELIOS-B | Faculty of Medical Sciences [ucl.ac.uk]
- 9. Helios b trial on Role of vutrisiran in attr cm | PDF [slideshare.net]
- 10. amyloidosissupport.org [amyloidosissupport.org]
- 11. hcplive.com [hcplive.com]
- 12. Tafamidis Phase 3 Transthyretin Amyloid Cardiomyopathy (ATTR-ACT) Study Results Presented as Late-Breaking Data at the ESC Congress 2018 | Pfizer [pfizer.com]
- 13. A Study to Evaluate Vutrisiran in Patients With Transthyretin Amyloidosis With Cardiomyopathy - American College of Cardiology [acc.org]
- To cite this document: BenchChem. [A Comparative Analysis of Tafamidis and Other Emerging Therapies for Transthyretin Amyloidosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682582#tafamidis-clinical-trial-outcomes-compared-to-other-attr-therapies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com